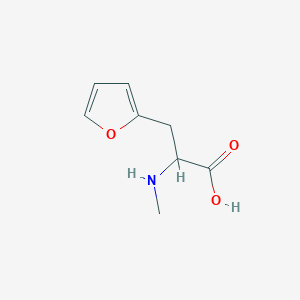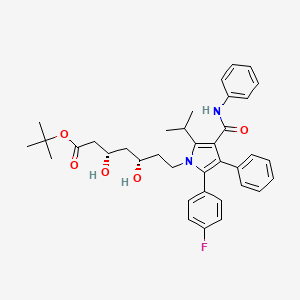
(betaS,deltaS)-Atorvastatin tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(betaS,deltaS)-Atorvastatin tert-Butyl Ester is a chemical compound derived from atorvastatin, a widely used statin medication for lowering cholesterol levels. This esterified form is often used in research and development to study the pharmacokinetics and pharmacodynamics of atorvastatin derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (betaS,deltaS)-Atorvastatin tert-Butyl Ester typically involves the esterification of atorvastatin with tert-butyl alcohol. The process can be summarized as follows:
Starting Material: Atorvastatin is used as the starting material.
Esterification Reaction: Atorvastatin is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The temperature is maintained around 60-80°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(betaS,deltaS)-Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield atorvastatin and tert-butyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Atorvastatin and tert-butyl alcohol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted atorvastatin derivatives.
Aplicaciones Científicas De Investigación
(betaS,deltaS)-Atorvastatin tert-Butyl Ester has several applications in scientific research:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin derivatives.
Drug Development: Serves as a model compound for developing new statin drugs with improved efficacy and safety profiles.
Biological Research: Investigated for its effects on cholesterol metabolism and cardiovascular health.
Industrial Applications: Used in the synthesis of other pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of (betaS,deltaS)-Atorvastatin tert-Butyl Ester is similar to that of atorvastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The molecular targets include the HMG-CoA reductase enzyme and associated pathways involved in lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Simvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: A statin with a higher potency and longer half-life.
Uniqueness
(betaS,deltaS)-Atorvastatin tert-Butyl Ester is unique due to its esterified form, which can offer different pharmacokinetic properties compared to its parent compound, atorvastatin. This esterification can potentially enhance its stability, absorption, and bioavailability, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C37H43FN2O5 |
|---|---|
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
tert-butyl (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m0/s1 |
Clave InChI |
GCPKKGVOCBYRML-KYJUHHDHSA-N |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




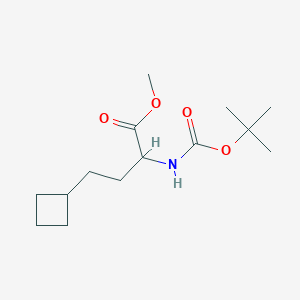
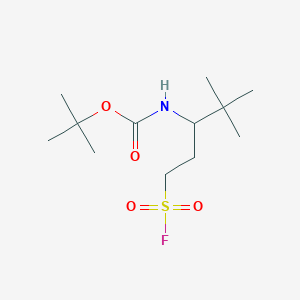

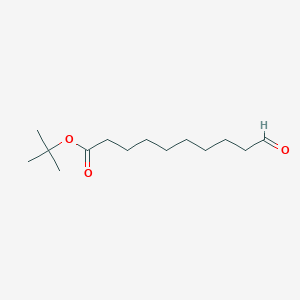


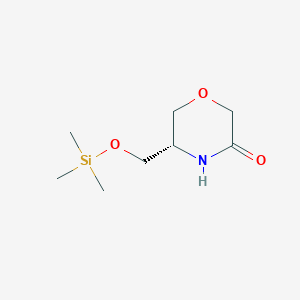
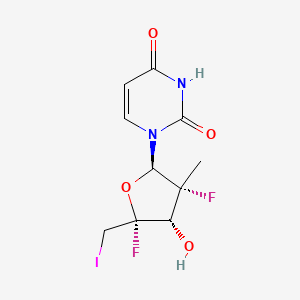

![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)

